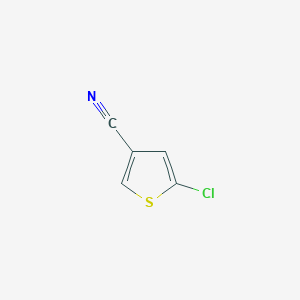
6-(Pentafluorosulfanyl)quinoxaline
Vue d'ensemble
Description
6-(Pentafluorosulfanyl)quinoxaline is a compound with the molecular formula C8H5F5N2S. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. The addition of the pentafluorosulfanyl group (SF5) imparts unique properties to the compound, making it of significant interest in various scientific fields .
Mécanisme D'action
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV agents, and many other uses
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific compound and its targets. Some quinoxaline derivatives are known to cause DNA damage
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have been used as chemosensors for metal cations in solution
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, the pentafluorosulfanyl (SF5) group, which is part of “6-(Pentafluorosulfanyl)quinoxaline”, is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties could potentially influence the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentafluorosulfanyl)quinoxaline typically involves the reaction of o-phenylenediamine with a pentafluorosulfanyl-substituted 1,2-dicarbonyl compound. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various agents, including acids or transition-metal-free catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors or other advanced industrial techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pentafluorosulfanyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve mild temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces dihydroquinoxalines. Substitution reactions can yield a wide variety of functionalized quinoxalines .
Applications De Recherche Scientifique
6-(Pentafluorosulfanyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Quinoxaline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of new materials with specific electronic or optical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(Pentafluorosulfanyl)quinoxaline include other quinoxaline derivatives such as:
Quinoxaline: The parent compound without the pentafluorosulfanyl group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Chloroquinoxaline: A derivative with a chlorine atom at the 6 position
Uniqueness
The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .
Propriétés
IUPAC Name |
pentafluoro(quinoxalin-6-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2S/c9-16(10,11,12,13)6-1-2-7-8(5-6)15-4-3-14-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAHWDNCSMTECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)





![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)



